7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit fascinating fluorescence behavior upon excitation with ultraviolet light
Mechanism of Action
Target of Action
Many coumarin derivatives, which this compound is a part of, have been found to exhibit good biological activities . For example, Novobiocin, a representative of coumarin antibiotics, can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Mode of Action
For instance, Novobiocin, a coumarin antibiotic, inhibits DNA gyrase, thereby inhibiting the proliferation and metastasis of many kinds of cancer cells .
Biochemical Pathways
For example, Novobiocin, a coumarin antibiotic, affects the DNA replication pathway by inhibiting DNA gyrase .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Many coumarin derivatives have been found to exhibit various biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one can be achieved through several methods. One common approach involves the Pechmann condensation, where resorcinol and ethyl acetoacetate are treated under acidic conditions to form the coumarin core
Another method involves the Knoevenagel condensation, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base, such as piperidine, to form the desired product . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of recyclable catalysts, green solvents, and energy-efficient methods such as microwave or ultrasound-assisted synthesis . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the coumarin core can be reduced to form a dihydrocoumarin derivative.
Substitution: The methoxy group at the 4-position can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe for detecting metal ions and studying microenvironment polarity.
Biology: The compound is employed in fluorescent labeling of biomolecules, enabling the visualization of cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: Lacks the 4-methoxyphenyl and 8-methyl substituents, resulting in different fluorescence and biological properties.
4-methylcoumarin: Lacks the hydroxyl and methoxyphenyl groups, affecting its reactivity and applications.
8-methylcoumarin: Similar structure but without the hydroxyl and methoxyphenyl groups, leading to different chemical behavior.
Uniqueness
7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one is unique due to its combination of substituents, which confer distinct fluorescence properties and biological activities. This makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
7-hydroxy-4-(4-methoxyphenyl)-8-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-15(18)8-7-13-14(9-16(19)21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLPBOOVTNGOJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419846 |
Source
|
Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370583-62-3 |
Source
|
Record name | 7-hydroxy-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10419846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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